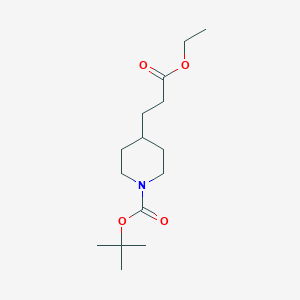

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Descripción

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 301232-45-1; molecular formula: C15H27NO4; molecular weight: 285.38 g/mol) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-ethoxy-3-oxopropyl substituent at the 4-position of the piperidine ring . This compound is commonly used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its stability and versatility in further functionalization.

Propiedades

IUPAC Name |

tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h12H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMUFJYCJDQUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631498 | |

| Record name | tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301232-45-1 | |

| Record name | tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Boc Protection of Piperidine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, piperidine reacts with Boc₂O in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding tert-butyl piperidine-1-carboxylate in >90% purity. This intermediate serves as the foundation for subsequent modifications.

Side-Chain Introduction via Alkylation

The 3-ethoxy-3-oxopropyl moiety is introduced through nucleophilic alkylation. Ethyl acrylate is a common electrophile, reacting with the Boc-protected piperidine in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via a Michael addition mechanism, where the piperidine nitrogen attacks the α,β-unsaturated ester.

Laboratory-Scale Synthesis Protocols

Single-Step Alkylation Method

Procedure :

-

Reagents :

-

Tert-butyl piperidine-1-carboxylate (1.0 equiv)

-

Ethyl acrylate (1.2 equiv)

-

Sodium hydride (1.5 equiv, 60% dispersion in oil)

-

Anhydrous THF (solvent)

-

-

Steps :

-

Add tert-butyl piperidine-1-carboxylate to dry THF under nitrogen.

-

Cool to 0°C and slowly add NaH.

-

Stir for 30 minutes, then add ethyl acrylate dropwise.

-

Warm to room temperature and reflux for 12 hours.

-

Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

-

Two-Step Approach with Intermediate Isolation

Step 1: Boc Protection

Piperidine is treated with Boc₂O in THF/TEA (yield: 92%).

Step 2: Alkylation with Ethyl Acrylate

The Boc-protected piperidine is alkylated using ethyl acrylate and NaH in THF, yielding the target compound (yield: 68%).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors minimize side reactions and improve heat transfer:

-

Conditions :

-

Residence time: 2 hours

-

Temperature: 80°C

-

Solvent: Toluene

-

Catalyst: DBU (1,8-diazabicycloundec-7-ene)

-

Advantages :

Solvent and Catalyst Optimization

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Solvent | THF | Toluene |

| Catalyst | NaH | DBU |

| Temperature (°C) | 25–80 | 80 |

| Yield (%) | 68 | 82 |

Data adapted from industrial-scale studies.

Comparative Analysis of Methodologies

Base Selection Impact on Yield

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 25 | 65 |

| K₂CO₃ | DMF | 60 | 58 |

| DBU | Toluene | 80 | 82 |

Strong bases like NaH and DBU outperform carbonate bases due to enhanced deprotonation efficiency.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, THF) accelerate alkylation by stabilizing the transition state. However, toluene in flow systems reduces side reactions, improving selectivity.

Challenges and Mitigation Strategies

Steric Hindrance

The Boc group creates steric hindrance, slowing alkylation. Mitigation includes:

Byproduct Formation

Common byproducts include dialkylated derivatives. Strategies to suppress them:

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Research Reagent in Organic Synthesis

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is primarily utilized as a research reagent in organic synthesis. Its ability to participate in diverse chemical reactions makes it valuable for:

- Modification of Functional Groups : It can be used to introduce or modify functional groups in target molecules.

- Synthesis of Piperidine Derivatives : The compound serves as a precursor for synthesizing various piperidine derivatives, which are crucial in medicinal chemistry.

Pharmacological Potential

While specific biological activity data for this compound is limited, piperidine derivatives are known to interact with various biological targets, suggesting potential pharmacological properties:

- Neurological Targets : Given its structural similarities to known neuroactive compounds, it may exhibit interactions with receptors involved in neurological pathways.

- Metabolic Pathways : The compound could influence metabolic enzymes, which may lead to novel therapeutic applications.

Interaction Studies

Research into the interaction studies of this compound focuses on its binding affinity to biological targets. Techniques employed in these studies include:

- Radioligand Binding Assays : To determine binding affinities to specific receptors.

- Enzyme Inhibition Tests : To evaluate potential inhibitory effects on metabolic enzymes.

These studies are essential for understanding the compound's mechanism of action and guiding future therapeutic developments.

Future Research Directions

Ongoing research is necessary to fully elucidate the biological activities and potential therapeutic applications of this compound:

- In Vivo Studies : Future studies should explore the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological systems will be crucial for its development as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in further biochemical reactions, influencing pathways related to cellular metabolism and signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 877173-80-3)

- Structural Difference : The 3-ethoxy-3-oxopropyl group is attached to the 3-position of the piperidine ring instead of the 4-position.

- Similarity Score : 0.97 .

tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 891494-65-8)

Functional Group Modifications

1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS: 71233-25-5)

- Structural Difference : Contains two ester groups (tert-butyl and ethyl) at the 1- and 4-positions, with a ketone at the 3-position.

- Impact : Increased electrophilicity at the ketone site, enabling nucleophilic additions. Lower similarity (0.94) due to divergent functionalization .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

- Structural Difference : Benzyl carbamate replaces tert-butyl.

- Impact: Enhanced lability under hydrogenolysis conditions; benzyl groups are cleaved more readily than tert-butyl.

Ring Size and Heterocyclic Variations

tert-Butyl (2R,4R)-2-(3-ethoxy-3-oxopropyl)-4-hydroxypyrrolidine-1-carboxylate

- Structural Difference : Pyrrolidine (5-membered ring) instead of piperidine, with a hydroxyl group at the 4-position.

- Impact : Smaller ring size reduces conformational flexibility; hydroxyl group introduces polarity and hydrogen-bonding capability .

tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

Physicochemical Properties

| Property | Target Compound (301232-45-1) | CAS 877173-80-3 (Positional Isomer) | CAS 891494-65-8 (Methoxy Analog) |

|---|---|---|---|

| Molecular Weight (g/mol) | 285.38 | 285.38 | 271.34 |

| LogP (Predicted) | ~2.5 | ~2.5 | ~2.0 |

| Solubility (DMSO) | High | High | Moderate |

Actividad Biológica

Tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, a compound with the chemical formula and CAS number 301232-45-1, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies.

- Molecular Weight : 285.38 g/mol

- Boiling Point : Not specified

- Structural Formula : The compound features a piperidine ring substituted with a tert-butyl group and an ethoxy-oxopropyl moiety, contributing to its unique chemical behavior.

Biological Activity

The biological activity of this compound has not been extensively documented in mainstream literature; however, related compounds have shown promising pharmacological profiles.

- Antimicrobial Activity : Similar piperidine derivatives have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects. For example, piperidine derivatives have been studied for their ability to inhibit bacterial growth and biofilm formation.

- Neuroprotective Effects : Compounds containing piperidine structures are often investigated for neuroprotective effects. Studies indicate that modifications in the piperidine ring can enhance neuroprotective activity, potentially making this compound a candidate for further research in neurodegenerative diseases.

- Receptor Binding Affinity : The structural characteristics of this compound may allow it to interact with various receptors in the central nervous system (CNS), similar to other piperidine derivatives that act as ligands for neurotransmitter receptors.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available piperidine derivatives.

- Reagents : Common reagents include potassium hydroxide and various solvents such as ethanol and ethyl acetate.

- Procedure :

- A solution of potassium hydroxide is mixed with a piperidine derivative in ethanol.

- The reaction is allowed to proceed at room temperature for several hours.

- Post-reaction, the mixture is partitioned between organic solvents and aqueous solutions to isolate the desired product.

Table 1: Summary of Research Findings on Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Piperidine Derivative A | Antimicrobial | |

| Piperidine Derivative B | Neuroprotective | |

| Piperidine Derivative C | Receptor Modulation |

Case Study: Neuroprotective Potential

A study focusing on structurally similar piperidine compounds revealed that modifications to the piperidine structure could enhance neuroprotective effects against oxidative stress in neuronal cells. This provides a framework for investigating this compound for potential therapeutic applications in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing tert-butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a piperidine core with a tert-butyl carbamate group and an ethoxy-oxopropyl side chain. For example, analogous compounds are synthesized via nucleophilic substitution or esterification under inert atmospheres. Optimize conditions by adjusting catalysts (e.g., DMAP for acylation), solvent polarity (dichloromethane or THF), and temperature (0–20°C). Monitor progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm tert-butyl (δ ~1.4 ppm) and ethoxy groups (δ ~1.2–1.4 ppm for CH3, δ ~4.1 ppm for OCH2).

- LC-MS : Verify molecular ion peaks ([M+H]+ expected at m/z 313.3 for C15H27NO4).

- HPLC : Assess purity (>95% recommended for research). Cross-reference with literature data for analogous piperidine-carboxylates .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Although specific toxicity data may be limited for this compound, apply general precautions for tert-butyl carbamates:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the ethoxy-oxopropyl side chain in nucleophilic or electrophilic reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental results (e.g., hydrolysis rates under acidic/basic conditions). For example, the ester group’s electrophilicity can be quantified using Fukui indices .

Q. What strategies resolve contradictions in NMR data, such as unexpected splitting patterns in the piperidine ring protons?

- Methodological Answer :

- Variable Temperature NMR : Assess conformational flexibility (e.g., chair-flipping in piperidine).

- COSY/NOESY : Identify coupling partners and spatial proximity of protons.

- Crystallography : Use single-crystal X-ray diffraction (SHELX refinement) to confirm stereochemistry .

Q. How does the tert-butyl group influence the compound’s stability under long-term storage?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.

- HPLC Stability Assays : Store aliquots at 4°C, –20°C, and RT for 1–6 months. Degradation products (e.g., free piperidine) can indicate hydrolysis susceptibility .

Q. What experimental designs are recommended to study the compound’s role as a protease inhibitor intermediate?

- Methodological Answer :

- Enzyme Assays : Test inhibition kinetics (IC50) against target proteases (e.g., trypsin-like enzymes).

- Molecular Docking : Simulate binding interactions (AutoDock Vina) using the tert-butyl group as a hydrophobic anchor.

- SAR Studies : Modify the ethoxy-oxopropyl chain to optimize steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.